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Compound of Interest

Compound Name: 2-Aminobutane carbonate

Cat. No.: B15178581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted spectroscopic

characteristics of 2-aminobutane carbonate. The document outlines the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS), offering a comprehensive reference for the characterization of this salt. Detailed

experimental protocols and visual workflows are included to support practical application in a

laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis

of 2-aminobutane carbonate. These predictions are based on the known spectroscopic

behavior of 2-aminobutane (sec-butylamine), the carbonate ion, and the effects of protonation

on the amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Aminobutane Carbonate (in D₂O)
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Protons
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

-CH₃ (C4) ~ 0.9 Triplet

-CH₂- (C3) ~ 1.6 Multiplet

-CH- (C2) ~ 3.0 Multiplet

-CH₃ (C1) ~ 1.2 Doublet

-NH₃⁺ ~ 7.0-8.0 (variable) Broad Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Aminobutane Carbonate (in D₂O)

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 ~ 15-20

C2 ~ 50-55

C3 ~ 25-30

C4 ~ 10-15

Carbonate (CO₃²⁻) ~ 160-170

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Aminobutane Carbonate
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Description of Vibration

N-H (Ammonium) 3200-2800 (broad)
N-H stretching of the primary

ammonium salt[1]

C-H (Alkyl) 2960-2850 C-H stretching

N-H (Ammonium) 1650-1580 N-H bending[2]

C=O (Carbonate) 1450-1410 (strong) Asymmetric C=O stretching

C-N (Amine Salt) 1250-1020 C-N stretching

C-O (Carbonate) 880-860 Out-of-plane C-O bending

Mass Spectrometry (MS)
For the mass spectrometric analysis of 2-aminobutane carbonate, a soft ionization technique

such as Electrospray Ionization (ESI) is recommended due to the ionic nature of the salt.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for 2-Aminobutane Carbonate (Positive Ion

Mode ESI-MS)

Ion Predicted m/z Description

[CH₃CH₂CH(NH₃)CH₃]⁺ 74.14
Molecular ion of the protonated

2-aminobutane cation.

[C₄H₁₀N]⁺ 72.13 Fragment ion from loss of H₂.

[C₃H₈N]⁺ 58.08
Fragment ion from loss of a

methyl group.

[C₂H₆N]⁺ 44.07
Fragment ion from loss of an

ethyl group.

Experimental Protocols
NMR Spectroscopy
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2.1.1. Sample Preparation:

Weigh approximately 5-10 mg of 2-aminobutane carbonate.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the

spectrum and enhance sensitivity. A larger number of scans will be required compared to the

¹H spectrum.

Process the acquired data by applying Fourier transformation, phase correction, and

baseline correction.

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent

peak).

Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2-aminobutane carbonate sample directly onto the ATR

crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)
2.3.1. Sample Preparation:

Prepare a dilute solution of 2-aminobutane carbonate in a suitable solvent compatible with

ESI, such as a mixture of water and methanol or acetonitrile. The concentration should

typically be in the low µg/mL to ng/mL range.

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation in

positive ion mode.

2.3.2. Data Acquisition (ESI-MS):

Set up the mass spectrometer with the ESI source.

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation

gas flow and temperature, to achieve a stable and abundant ion signal.

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at

a constant flow rate.

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

To obtain fragmentation information for structural elucidation, perform tandem mass

spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 74.14) and
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subjecting it to collision-induced dissociation (CID).

Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses

described.

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of sample in deuterated solvent Transfer to NMR tube Insert sample into spectrometer Tune and shim Acquire ¹H spectrum Acquire ¹³C spectrum Fourier transform, phase and baseline correction Reference chemical shifts Analyze spectra

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.

Sample Preparation (ATR) Data Acquisition Data Analysis

Clean ATR crystal Apply solid sample to crystal Apply pressure Collect background spectrum Collect sample spectrum Ratio sample to background Analyze absorption bands

Click to download full resolution via product page

Caption: Workflow for IR Spectroscopic Analysis.

Sample Preparation (ESI) Data Acquisition Data Analysis

Dissolve sample in ESI-compatible solvent Dilute to appropriate concentration Infuse sample into ESI source Optimize source parameters Acquire full scan MS spectrum Perform MS/MS on precursor ion Analyze m/z of parent ions Analyze fragmentation pattern

Click to download full resolution via product page

Caption: Workflow for Mass Spectrometry Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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